molecular formula C20H20N2O4S B2665584 N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034632-84-1

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2665584
CAS No.: 2034632-84-1
M. Wt: 384.45
InChI Key: CJDSAIBMRFAJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-Dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) core substituted with a 3,4-dimethylphenyl group, a furan-2-yl ring, a thiophen-3-yl ring, and a hydroxyl group. This compound combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-5-6-16(10-14(13)2)22-19(24)18(23)21-12-20(25,15-7-9-27-11-15)17-4-3-8-26-17/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDSAIBMRFAJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethylphenylamine, furan-2-carbaldehyde, and thiophene-3-carboxylic acid. These intermediates are then subjected to condensation reactions, followed by amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:

    Condensation Reactions: Combining the intermediate compounds under specific temperature and pressure conditions.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

    Quality Control: Employing analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Notably, research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide may also possess such activities.

Case Study: Anticancer Activity

A study investigating the biological activity of structurally related compounds has shown promising results in inhibiting cancer cell proliferation. The mechanism is believed to involve the compound's ability to bind to specific receptors or enzymes involved in cancer pathways.

Materials Science

In materials science, this compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for the development of materials that can be used in organic electronics or photonic devices.

Research Example: Organic Electronics

Research has demonstrated that compounds with thiophene and furan moieties can enhance charge transport properties in organic semiconductors. This suggests that this compound could be a valuable building block for next-generation electronic materials .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex organic molecules. Its ability to undergo various chemical reactions makes it a useful intermediate in multi-step synthesis pathways.

Synthesis Pathway Overview

The synthesis typically involves preparing intermediate compounds like 3,4-dimethylphenylamine and furan derivatives through condensation reactions followed by amide bond formation. This multi-step approach allows chemists to explore various synthetic routes to optimize yield and purity .

Biological Studies

This compound is under investigation for its biological activity beyond antimicrobial and anticancer effects. Studies are focusing on its potential neuroprotective effects and its interactions with neurotransmitter systems.

Neuroprotective Properties

Preliminary studies suggest that compounds with similar structural features may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the amide group may form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoamide vs. Diamide Derivatives

Target Compound: The ethanediamide structure provides two amide groups, enhancing hydrogen-bonding capacity compared to monoamides. For example:

  • 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) (): A monoamide with a single amide bond, 3,4-dimethylphenyl, and phenolic substituents. Its simpler structure likely improves solubility in polar solvents compared to the target compound’s diamide, which may exhibit lower aqueous solubility due to increased hydrophobicity .
  • N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide (BG14271) (): Another diamide with a furan-phenyl group but lacks the thiophene and dimethylphenyl substituents. The target compound’s thiophene moiety may enhance π-π stacking interactions in biological targets compared to BG14271 .
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen-Bond Donors Solubility (Predicted)
Target Compound C₂₁H₂₃N₂O₄S 423.48 g/mol 3,4-Dimethylphenyl, Furan, Thiophene, OH 3 (2 amide + 1 OH) Low (hydrophobic)
2-(3,4-Dimethylphenyl)acetamide (9b) C₁₈H₂₁NO₂ 283.36 g/mol 3,4-Dimethylphenyl, phenolic ethyl 2 (1 amide + 1 OH) Moderate
BG14271 C₂₂H₂₂N₂O₄ 378.42 g/mol Furan-phenyl, phenylethyl, OH 3 (2 amide + 1 OH) Moderate

Heterocyclic Substituent Effects

  • Thiophene vs.
  • N-(1,3-Thiazol-2-yl)acetamide Derivatives (): Thiazole-containing amides exhibit strong coordination with metal ions due to the thiazole’s nitrogen and sulfur atoms. The target compound’s thiophene lacks such coordination sites but may engage in hydrophobic interactions .

Aromatic Substituent Variations

  • 3,4-Dimethylphenyl vs. 3,4-Dichlorophenyl : The dimethyl groups in the target compound increase lipophilicity, favoring membrane permeability but reducing solubility. In contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has electron-withdrawing chloro substituents, enhancing polarity and receptor-binding affinity via halogen bonds .

Research Findings and Trends

  • Synthetic Challenges : The target compound’s diamide structure likely requires multi-step coupling reactions, similar to HATU-mediated amide formations in . Purification may be complex due to hydrophobic substituents .
  • Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange functionals improve thermochemical accuracy for such heterocyclic systems, aiding in predicting stability and reactivity .

Biological Activity

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S, with a molecular weight of 384.5 g/mol. The compound features a complex structure that includes a furan ring, a thiophene moiety, and an amide linkage, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20N2O4S
Molecular Weight384.5 g/mol
CAS Number1902989-33-6

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various pathogenic microorganisms. The presence of these heterocycles likely enhances the bioactivity through mechanisms such as enzyme inhibition or disruption of microbial cell integrity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. The furan and thiophene groups may facilitate binding to these targets, modulating their activity and leading to biological effects such as cell cycle arrest or apoptosis in cancer cells .

Case Studies

  • Antifungal Activity : A study demonstrated that furan-containing compounds could inhibit the growth of Candida albicans by inducing cell cycle arrest at the S and G2/M phases . This suggests potential applications in treating fungal infections.
  • Antibacterial Effects : Another investigation revealed that similar compounds exhibited broad-spectrum antibacterial activity without hemolytic effects on human erythrocytes. This highlights the therapeutic potential of these compounds in managing infections caused by antibiotic-resistant strains .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
N'-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamideAntimicrobial properties similar to the target compound
N'-(3,4-dimethylphenyl)-N-[2-(pyridin-2-yl)ethyl]ethanediamideExhibits moderate antibacterial activity

Q & A

Q. What are the recommended synthetic routes for N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide, and how can yields be optimized?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Amide bond formation : Coupling of the ethanediamide backbone with substituted phenyl and heterocyclic groups using coupling agents like EDCI or DCC in solvents such as dichloromethane or dimethylformamide (DMF) .
  • Hydroxy group introduction : Controlled oxidation or hydroxylation reactions under inert atmospheres (e.g., nitrogen) to preserve reactive intermediates .
  • Optimization : Yields are improved by adjusting reaction time (12–48 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. How is the structural identity of this compound validated?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm; thiophene protons at δ 7.1–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (observed: 408.83 g/mol; theoretical: 408.08 g/mol) .
  • X-ray crystallography : For resolving stereochemistry at the hydroxy-bearing carbon .

Q. What preliminary bioactivity screening methods are applicable?

Initial assays include:

  • Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates (e.g., IC50_{50} determination) .
  • Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HepG2, MCF-7) to assess viability reduction at 10–100 μM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low selectivity in furan-thiophene coupling?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst load (5–20 mol% Pd(OAc)2_2), and temperature (-20°C to 25°C) .
  • Protecting groups : Temporarily shield the hydroxy group with TBSCl to prevent side reactions during coupling .

Q. How to resolve discrepancies in spectral data during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC to correlate ambiguous proton-carbon signals, especially for overlapping thiophene/furan resonances .
  • Isotopic labeling : Introduce 18^{18}O at the hydroxy group to confirm its position via MS/MS fragmentation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR), with scoring functions prioritizing hydrogen bonds with the ethanediamide backbone .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories in GROMACS, focusing on furan-thiophene hydrophobic interactions .

Q. How to design Structure-Activity Relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with chloro-fluorophenyl) and compare bioactivity .
  • Pharmacophore mapping : Identify critical groups (e.g., hydroxy, thiophene) using Schrödinger’s Phase module .

Q. What methods assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, or 40–80°C for 1–7 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS .

Q. How to address enantiomeric impurity in the synthetic product?

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxy group formation .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0–24 hours for LC-MS/MS analysis of half-life and bioavailability .
  • Tissue distribution : Use radiolabeled 14^{14}C-compound to track accumulation in liver, kidneys, and brain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.